molecular formula C8H6Cl2O4 B034058 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid CAS No. 108544-97-4

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B034058
CAS No.: 108544-97-4
M. Wt: 237.03 g/mol
InChI Key: PIUZBDHQOOFIPU-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O4 and a molecular weight of 237.04 g/mol . This compound is a derivative of benzoic acid and features both chloro and methoxy substituents, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2,3-dichloro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZBDHQOOFIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910763
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108544-97-4
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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